2-[Methyl-(4-nitro-benzyl)-amino]-ethanol 2-[Methyl-(4-nitro-benzyl)-amino]-ethanol
Brand Name: Vulcanchem
CAS No.: 83619-74-3
VCID: VC8298222
InChI: InChI=1S/C10H14N2O3/c1-11(6-7-13)8-9-2-4-10(5-3-9)12(14)15/h2-5,13H,6-8H2,1H3
SMILES: CN(CCO)CC1=CC=C(C=C1)[N+](=O)[O-]
Molecular Formula: C10H14N2O3
Molecular Weight: 210.23 g/mol

2-[Methyl-(4-nitro-benzyl)-amino]-ethanol

CAS No.: 83619-74-3

Cat. No.: VC8298222

Molecular Formula: C10H14N2O3

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

2-[Methyl-(4-nitro-benzyl)-amino]-ethanol - 83619-74-3

Specification

CAS No. 83619-74-3
Molecular Formula C10H14N2O3
Molecular Weight 210.23 g/mol
IUPAC Name 2-[methyl-[(4-nitrophenyl)methyl]amino]ethanol
Standard InChI InChI=1S/C10H14N2O3/c1-11(6-7-13)8-9-2-4-10(5-3-9)12(14)15/h2-5,13H,6-8H2,1H3
Standard InChI Key WHPGFIPBWHDGGE-UHFFFAOYSA-N
SMILES CN(CCO)CC1=CC=C(C=C1)[N+](=O)[O-]
Canonical SMILES CN(CCO)CC1=CC=C(C=C1)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Molecular Formula and Connectivity

The molecular formula of 2-[methyl-(4-nitro-benzyl)-amino]-ethanol is C₁₀H₁₃N₃O₃, distinguishing it from its isopropyl analogue (C₁₂H₁₈N₂O₃). The core structure comprises:

  • A 4-nitrobenzyl group (C₆H₄NO₂) attached to a methylaminoethanol moiety.

  • A secondary amine linking the benzyl group to the ethanol chain.

  • A nitro group at the para position of the benzene ring, conferring electron-withdrawing effects .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₀H₁₃N₃O₃
Molecular Weight223.23 g/mol
IUPAC Name2-[(4-nitrophenyl)methyl-methylamino]ethanol
SMILESCN(CCO)Cc1ccc(cc1)N+[O-]
Canonical SMILESCN(CCO)Cc1ccc(cc1)N+[O-]

The nitro group’s resonance effects stabilize the aromatic ring while increasing the acidity of adjacent protons, a feature observable in analogous nitroaromatics .

Synthetic Pathways and Methodological Considerations

Proposed Synthesis Route

While no direct synthesis of 2-[methyl-(4-nitro-benzyl)-amino]-ethanol is documented, the following pathway is inferred from methods used for structurally related compounds :

  • Nitrobenzyl Bromide Formation:

    • Nitration of toluene derivative to yield 4-nitrotoluene, followed by bromination at the benzyl position.

  • Alkylation of Methylamine:

    • Reaction of 4-nitrobenzyl bromide with methylamine to form N-methyl-(4-nitrobenzyl)amine.

  • Ethylene Oxide Quenching:

    • Treatment with ethylene oxide under basic conditions to introduce the ethanol moiety, yielding the final product.

Critical challenges include controlling regioselectivity during nitration and minimizing oxidation of the secondary amine during the ethylene oxide step .

Table 2: Comparative Reaction Conditions for Analogues

StepReagents/ConditionsYield (Analogues)
NitrationHNO₃/H₂SO₄, 0–5°C65–75%
BrominationNBS, AIBN, CCl₄, reflux80–85%
Amine AlkylationMethylamine, K₂CO₃, DMF70–78%
Ethylene Oxide AdditionEthylene oxide, NaOH, H₂O60–68%

Physicochemical Properties

Solubility and Stability

  • Solubility: Predicted to be moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the nitro group’s polarity and hydrogen-bonding capacity of the ethanol moiety.

  • Stability: Susceptible to photodegradation under UV light, as observed in nitroaromatics . Storage under inert atmosphere and low temperatures is recommended.

Acidity/Basicity

  • The ethanol hydroxyl group exhibits a pKa ≈ 14–15 (similar to aliphatic alcohols) .

  • The secondary amine’s pKa is estimated at 9.5–10.5, comparable to N-methylbenzylamine derivatives .

Research Gaps and Future Directions

  • Synthetic Optimization: Systematic studies on reaction solvents, catalysts, and purification methods are needed to improve yields.

  • Spectroscopic Characterization: Full NMR (¹H, ¹³C) and mass spectral data remain unreported.

  • Biological Screening: In vitro assays for antimicrobial or anticancer activity could validate hypothesized applications.

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